4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine
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Overview
Description
4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a dibromobenzenesulfonyl group
Mechanism of Action
Target of Action
It is known that benzylpiperidine derivatives often interact with monoamine receptors . They act as monoamine releasing agents with selectivity for releasing dopamine versus serotonin . They are most efficacious as releasers of norepinephrine .
Mode of Action
The compound interacts with its targets, primarily monoamine receptors, to induce the release of neurotransmitters such as dopamine and norepinephrine . This interaction results in changes in neuronal activity and neurotransmission .
Biochemical Pathways
It can be inferred from the mode of action that the compound likely influences the pathways involving dopamine and norepinephrine neurotransmission .
Pharmacokinetics
Benzylpiperidine derivatives are known to have a fast onset of action and a short duration , suggesting rapid absorption and metabolism.
Result of Action
The molecular and cellular effects of 4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine’s action are likely related to its influence on monoamine neurotransmission. By promoting the release of neurotransmitters such as dopamine and norepinephrine, the compound may affect neuronal activity and neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyl and dibromobenzenesulfonyl groups. One common method involves the reaction of piperidine with benzyl chloride to form 4-benzylpiperidine. This intermediate is then reacted with 2,5-dibromobenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the dibromo groups or to reduce the sulfonyl group.
Substitution: The benzyl and dibromobenzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dehalogenated or desulfonylated derivatives.
Scientific Research Applications
4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Lacks the dibromobenzenesulfonyl group, making it less reactive in certain chemical reactions.
1-(2,5-Dibromobenzenesulfonyl)piperidine: Lacks the benzyl group, which may affect its binding affinity to certain molecular targets.
4-Benzyl-1-(benzenesulfonyl)piperidine: Similar structure but without the bromine atoms, which can influence its reactivity and applications.
Uniqueness
4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine is unique due to the presence of both benzyl and dibromobenzenesulfonyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-benzyl-1-(2,5-dibromophenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Br2NO2S/c19-16-6-7-17(20)18(13-16)24(22,23)21-10-8-15(9-11-21)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTRVZUVWYNJFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Br2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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